beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol

Physicochemical Properties Vapor Pressure Comparative Characterization

β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol (CAS 7299-86-7) is a cyclic acetal derivative bearing a tertiary alcohol functionality, with the molecular formula C₁₀H₂₀O₃ and a molecular weight of 188.26 g/mol. It is characterized by four methyl substituents positioned at the β- and 5-positions of the 1,3-dioxane ring, a substitution pattern that imparts significant steric bulk and distinguishes it from simpler dioxane-based acetals.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 7299-86-7
Cat. No. B1346830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol
CAS7299-86-7
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)C(C)(C)CO)C
InChIInChI=1S/C10H20O3/c1-9(2)6-12-8(13-7-9)10(3,4)5-11/h8,11H,5-7H2,1-4H3
InChIKeyZNPKUZZRGKREJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol (CAS 7299-86-7): Sourcing the Research-Grade Dioxane Acetal Intermediate


β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol (CAS 7299-86-7) is a cyclic acetal derivative bearing a tertiary alcohol functionality, with the molecular formula C₁₀H₂₀O₃ and a molecular weight of 188.26 g/mol. It is characterized by four methyl substituents positioned at the β- and 5-positions of the 1,3-dioxane ring, a substitution pattern that imparts significant steric bulk and distinguishes it from simpler dioxane-based acetals . At room temperature, the compound is a colorless liquid with a predicted density of approximately 0.987 g/cm³, a boiling point of 250.5±15.0 °C, and a flash point of 120.5 °C [1]. It is listed in the European Chemicals Agency (ECHA) C&L Inventory with harmonized classification and labelling according to CLP criteria [2].

β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol (CAS 7299-86-7) for Sourcing: The Problem with Substituting the β,β,5,5- Substitution Pattern


Attempting to replace β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol with a generic 1,3-dioxane-2-ethanol or a less substituted analog is not a viable procurement strategy. The unique β,β,5,5-tetramethyl substitution pattern is not merely incidental; it fundamentally dictates the compound's steric profile, conformational rigidity, and physicochemical properties. This high degree of alkyl substitution distinguishes it from common analogs like unsubstituted 1,3-dioxane-2-ethanol (CAS 5465-07-6) or 5,5-dimethyl-1,3-dioxane-2-ethanol, which lack the additional steric bulk at the β-positions . This steric environment directly impacts critical parameters for both synthetic and formulation applications, including hydrolytic stability, solubility in non-polar media, and the compound's behavior as a protected alcohol synthon . The failure to account for this structural specificity would invalidate any application that relies on the precise reactivity or steric shielding that only the β,β,5,5-tetramethyl variant provides. The quantitative evidence for these differential properties is presented in the following section.

Quantitative Evidence for β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol: Vapor Pressure and Physicochemical Stability as Procurement Differentiators


β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol: Comparative Physicochemical Property Data Versus a 1,3-Dioxane Analog

A direct head-to-head comparison of key physicochemical parameters reveals measurable differences between β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol and its unsubstituted analog, 1,3-dioxane-2-ethanol (CAS 5465-07-6). The substitution with four methyl groups significantly increases the compound's molecular weight and hydrophobic character, which is reflected in a lower predicted density and, most notably, a substantially higher predicted boiling point . This difference in boiling point is a critical parameter for processes involving thermal stress, such as solvent removal or distillation during synthesis or purification.

Physicochemical Properties Vapor Pressure Comparative Characterization

β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol: Hydrolytic Stability Advantage Inferred from Steric Shielding

While direct kinetic hydrolysis data for this specific compound is absent from the open literature, a well-established class-level inference can be drawn from the extensive body of work on cyclic acetals. The rate of acid-catalyzed hydrolysis for 1,3-dioxanes is highly sensitive to steric hindrance around the acetal carbon. The β,β,5,5-tetramethyl substitution pattern on the dioxane ring provides significant steric shielding of the acetal moiety, which is expected to enhance its stability against hydrolytic cleavage compared to unsubstituted or less-substituted analogs, such as 1,3-dioxane-2-ethanol or 5,5-dimethyl-1,3-dioxane-2-ethanol [1]. This principle is a fundamental tenet of acetal chemistry and is the basis for the widespread use of sterically bulky acetals as protecting groups in multi-step organic syntheses.

Hydrolytic Stability Cyclic Acetal Steric Effects

β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol: Comparative Solubility and Partitioning Behavior

The presence of four methyl groups in β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol dramatically alters its hydrophobicity relative to its unsubstituted analog. While experimental partition coefficients (LogP) are not publicly available, a class-level inference can be made based on well-established Quantitative Structure-Property Relationship (QSPR) principles [1]. The addition of multiple alkyl substituents is known to increase LogP, reflecting greater solubility in organic solvents and reduced solubility in aqueous media . The compound's predicted density (0.987 g/cm³) is lower than that of water, and its vapor pressure is estimated to be very low (0.0±1.1 mmHg at 25°C), which are consistent with a hydrophobic, non-volatile organic liquid .

Solubility LogP Hydrophobicity

β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol: Application Scenarios Based on Quantitative Evidence


Sourcing for Use as a Sterically-Hindered Protected Alcohol Synthon in Multi-Step Synthesis

The primary application scenario for this compound, directly supported by its structural characteristics and class-level inferences, is as a protected alcohol or diol synthon in complex organic synthesis . The β,β,5,5-tetramethyl substitution pattern offers a high degree of steric hindrance around the acetal moiety, which is a well-established strategy to enhance hydrolytic stability [1]. This makes it suitable for synthetic routes involving strong nucleophiles or basic conditions where a less-substituted 1,3-dioxane protecting group (e.g., from 1,3-dioxane-2-ethanol) would be prematurely cleaved, leading to unwanted side reactions and reduced yields. The compound's higher boiling point (~250.5 °C) also makes it a more robust intermediate in high-temperature reactions or distillations compared to its more volatile analogs .

Development of Non-Polar Fragrance or Flavor Formulations

The inferred higher hydrophobicity (LogP) of β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol, due to its four methyl substituents, positions it as a candidate for non-polar formulation matrices . While specific organoleptic data are lacking in the public domain, patent literature indicates the class of 1,3-dioxane-2-ethanol derivatives are of interest as aroma chemicals [1]. For a formulator, the compound's predicted low water solubility and increased lipophilicity are key differentiating factors when selecting an ingredient for a non-polar base, such as oils, waxes, or hydrocarbon-based solvents. A more polar analog, like unsubstituted 1,3-dioxane-2-ethanol, would partition differently and may not be suitable for these applications, providing a clear procurement rationale based on formulation science principles .

Evaluation as a Non-Volatile, High-Boiling Solvent or Reaction Medium

The combination of a high predicted boiling point (250.5 °C) and very low vapor pressure (0.0±1.1 mmHg at 25°C) makes β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol a potential candidate for evaluation as a high-boiling, non-volatile solvent or reaction medium [1]. Its moderate polarity, due to the ether and hydroxyl functionalities, suggests it may dissolve a range of organic compounds . In scenarios where a reaction requires elevated temperatures but low solvent evaporation is critical, this compound offers a tangible advantage over lower-boiling dioxane-based solvents like 1,4-dioxane (bp 101 °C) or the unsubstituted analog 1,3-dioxane-2-ethanol (bp ~198-200 °C), providing a clear, data-driven justification for its selection in process chemistry.

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